Holmium-166

Nuclear Medicine Radioembolization Dosimetry

Select Holmium-166 (¹⁶⁶Ho) for your targeted radiopharmaceutical programs, the only element enabling quantitative SPECT imaging paired with potent β⁻ therapy (Eβ,max 1.85 MeV) and MRI visualization. Its 26.8-hour half-life supports outpatient SIRT protocols and personalized dosimetry—an advantage absent in ⁹⁰Y and ¹⁷⁷Lu. Ideal for precision oncology and theranostic R&D. Secure your supply today.

Molecular Formula Ho
Molecular Weight 165.93229 g/mol
CAS No. 13967-65-2
Cat. No. B1195350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium-166
CAS13967-65-2
Synonyms166Ho radioisotope
Ho-166 radioisotope
Holmium-166
Molecular FormulaHo
Molecular Weight165.93229 g/mol
Structural Identifiers
SMILES[Ho]
InChIInChI=1S/Ho/i1+1
InChIKeyKJZYNXUDTRRSPN-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium-166 (CAS 13967-65-2): A High-Energy Beta-Emitting Radionuclide for Theranostic Radiopharmaceuticals


Holmium-166 (¹⁶⁶Ho) is a reactor-produced, neutron-rich radioisotope of the rare-earth element holmium. It undergoes β⁻ decay with a physical half-life of 26.824(12) hours [1] and emits high-energy beta particles (Eβ,max = 1.8547(9) MeV, Eβ,ave = 628 keV) [2] for targeted radiotherapy. Crucially, its decay is accompanied by a 80.6 keV gamma photon (Iγ = 6.55%) suitable for SPECT imaging, and the element holmium itself is paramagnetic, enabling MRI visualization [3]. This combination of therapeutic and diagnostic capabilities in a single isotope makes it a unique theranostic agent, particularly for applications like Selective Internal Radiation Therapy (SIRT) [3]. The stable isotope ¹⁶⁵Ho is naturally 100% abundant, simplifying its production via neutron activation [4].

Holmium-166: Why In-Class Radionuclide Substitution Compromises Therapeutic Precision and Safety


Substituting Holmium-166 (¹⁶⁶Ho) with other beta-emitting radionuclides like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), or Samarium-153 (¹⁵³Sm) is not a simple one-for-one exchange due to fundamentally different physical decay characteristics that directly dictate clinical workflow, dosimetry, and patient outcomes. Differences in half-life (26.8 h for ¹⁶⁶Ho vs. 64.1 h for ¹⁶⁶Ho) [1], beta particle energy (Eβ,max: 1.85 MeV for ¹⁶⁶Ho vs. 2.28 MeV for ⁹⁰Y) [2], and gamma emission profile critically alter the balance between tumor cell kill and healthy tissue sparing. Most importantly, the theranostic advantage of ¹⁶⁶Ho—its single-photon emission for quantitative SPECT imaging—is absent in the pure beta-emitter ⁹⁰Y, which relies on less accurate Bremsstrahlung imaging for dosimetry [3]. These quantifiable differences translate to distinct clinical indications, dosimetry planning requirements, and regulatory statuses, rendering generic substitution without careful evaluation a high-risk proposition [3].

Holmium-166 (CAS 13967-65-2): Quantified Differentiation Against Yttrium-90 and Lutetium-177


Holmium-166 Enables Direct, Quantitative SPECT Imaging for Personalized Dosimetry, a Capability Yttrium-90 Lacks

Holmium-166's decay scheme provides a distinct imaging advantage over its primary comparator, Yttrium-90 (⁹⁰Y). ¹⁶⁶Ho emits a 80.6 keV gamma photon with a 6.55% intensity that is directly suitable for quantitative Single Photon Emission Computed Tomography (SPECT) imaging [1]. In contrast, ⁹⁰Y is a pure beta-emitter with no primary gamma emission, requiring imaging via Bremsstrahlung SPECT or low-yield PET from internal pair production, which results in poorer spatial resolution and less accurate quantitative dosimetry [2]. This difference in imaging quality allows for more reliable, personalized treatment planning with ¹⁶⁶Ho, as the actual radiation dose delivered to tumor and normal liver tissue can be directly measured and adjusted.

Nuclear Medicine Radioembolization Dosimetry Theranostics

Holmium-166's 26.8-Hour Half-Life Optimizes the Therapeutic Window Compared to Yttrium-90's 64.1-Hour Half-Life

The physical half-life of a therapeutic radionuclide is a critical parameter that governs the duration and intensity of radiation dose delivery to the tumor and surrounding healthy tissues. Holmium-166 has a half-life of 26.824(12) hours [1], which is significantly shorter than the 64.1-hour half-life of Yttrium-90 (⁹⁰Y) [2]. This 2.4-fold difference in half-life means that ¹⁶⁶Ho delivers the vast majority of its therapeutic radiation dose within approximately 4.5 days, while ⁹⁰Y continues to irradiate the patient for over 11 days [2]. The more rapid dose delivery profile of ¹⁶⁶Ho is hypothesized to better match the biological repair kinetics of tumor cells versus normal hepatocytes, potentially improving the therapeutic ratio and reducing the risk of late radiation-induced liver toxicity.

Radiopharmaceuticals Radioembolization Nuclear Medicine

Comparative Dosimetry: ¹⁶⁶Ho Microspheres Demonstrate Markedly Different Spatial Dose Distribution than ⁹⁰Y Microspheres

Monte Carlo simulations of absorbed dose from single microspheres in a homogeneous liver tissue model reveal substantial differences in spatial dosimetry between ¹⁶⁶Ho and ⁹⁰Y products [1]. At a radial distance of 0.77 cm from the center of a microsphere, the absorbed dose per unit of initial activity delivered by ⁹⁰Y microspheres is 126 times greater than that delivered by ¹⁶⁶Ho-PLLA microspheres [1]. This profound difference is attributed to the higher maximum beta energy of ⁹⁰Y (2.28 MeV) compared to ¹⁶⁶Ho (1.85 MeV) and the varying material densities of the microsphere carriers (glass/resin for ⁹⁰Y vs. PLLA for ¹⁶⁶Ho). Consequently, ⁹⁰Y deposits its energy over a larger tissue volume, while ¹⁶⁶Ho's dose is more concentrated near the embolization site. This has significant implications for treatment planning, especially concerning tumor edge effects and dose to adjacent normal liver parenchyma.

Radioembolization Medical Physics Monte Carlo Simulation

Clinical Meta-Analysis Confirms Favorable Tumor Control Rate (DCR 72-93%) for Holmium-166 SIRT

A systematic review and meta-analysis of 16 clinical studies (N > 300 patients) has quantified the real-world effectiveness of Holmium-166 radioembolization (Ho-166-TARE) for primary and secondary liver tumors [1]. The pooled overall Disease Control Rate (DCR) was 72% (95% CI: 46–89%). When assessed by the stricter mRECIST criteria, the DCR increased to 93% (95% CI: 71–99%) at 3-month follow-up [1]. While this evidence is not a direct head-to-head clinical trial against ⁹⁰Y, these outcome data provide a critical benchmark for ¹⁶⁶Ho's performance and support its classification as a competitive alternative. The study also highlights the theranostic workflow, noting that tumor-absorbed doses were nearly three times higher than those in healthy liver tissue, underscoring the value of SPECT-based personalized dosimetry [1].

Interventional Oncology Hepatocellular Carcinoma Meta-Analysis

Holmium-166: Optimal Use Cases in Clinical Oncology and Radiopharmaceutical Research


Image-Guided Selective Internal Radiation Therapy (SIRT) for Liver Cancer

This is the most established clinical application for ¹⁶⁶Ho. The workflow leverages the theranostic nature of the isotope: a scout dose of ¹⁶⁶Ho-microspheres (e.g., QuiremSpheres®) is administered to predict distribution via SPECT imaging, enabling personalized dosimetry to calculate the optimal therapeutic activity that delivers a target dose (e.g., ≥150 Gy) to the tumor while sparing healthy liver tissue [1]. The 26.8-hour half-life allows for a safe, outpatient procedure. This workflow is validated by a prospective study showing its feasibility and safety in HCC patients [1] and supported by a meta-analysis demonstrating a high (93%) disease control rate [2]. The quantitative SPECT capability of ¹⁶⁶Ho provides a critical advantage over ⁹⁰Y for this personalized medicine approach.

Palliative Treatment of Painful Bone Metastases with ¹⁶⁶Ho-DOTMP

¹⁶⁶Ho-labeled DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid) is a bone-seeking radiopharmaceutical that delivers high-energy beta radiation to metastatic bone lesions [3]. The 26.8-hour half-life of ¹⁶⁶Ho provides a more rapid onset of pain relief compared to longer-lived alternatives like ¹⁷⁷Lu-DOTMP (T₁/₂ = 6.7 days), potentially reducing the time to patient benefit and minimizing the duration of radiation protection precautions. While ¹⁷⁷Lu and ²²³Ra are also used for this indication, ¹⁶⁶Ho's higher beta energy (Eβ,max = 1.85 MeV) compared to ¹⁷⁷Lu (Eβ,max = 0.50 MeV) may offer a more potent local ablative effect in some cases [4].

Radiopharmaceutical Research and Development for Novel Theranostic Agents

The combination of therapeutic beta radiation and a diagnostic 80.6 keV gamma photon makes ¹⁶⁶Ho an attractive platform for developing new targeted radiopharmaceuticals [3]. The paramagnetic nature of holmium allows for dual-modality MRI contrast, further enhancing its theranostic potential [5]. Research applications include labeling peptides, antibodies, and nanoparticles for targeted therapy and imaging of various cancers. The availability of no-carrier-added (n.c.a.) ¹⁶⁶Ho via automated separation from a ¹⁶⁶Dy/¹⁶⁶Ho generator system [6] is a key differentiator for high-specific-activity research applications, enabling precise labeling of targeting vectors with minimal mass of carrier metal. This is a significant advantage over ⁹⁰Y, for which no such generator exists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Holmium-166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.